molecular formula C17H15BrN4O B11974482 5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate CAS No. 307941-76-0

5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate

Cat. No.: B11974482
CAS No.: 307941-76-0
M. Wt: 371.2 g/mol
InChI Key: LFAGPIIRYQLGCC-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate is a high-purity chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of fused heterocycles, a scaffold recognized for its remarkable versatility and broad therapeutic potential . The TP core is isoelectronic with the purine ring system, allowing it to function as an effective bioisostere in the design of novel enzyme inhibitors, particularly for targeting ATP-binding sites in kinases . Researchers are exploring this scaffold for various applications, including the development of anticancer agents, as similar bromophenyl-substituted TP derivatives have demonstrated potent cytotoxicity against cancer cell lines . Furthermore, the TP structure possesses intrinsic metal-chelating properties, which can be exploited to develop compounds for diagnostic or therapeutic purposes . The specific substitution pattern with bromophenyl and phenyl groups at the 5- and 7-positions is strategic for optimizing molecular interactions with biological targets and for further functionalization via cross-coupling reactions. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

307941-76-0

Molecular Formula

C17H15BrN4O

Molecular Weight

371.2 g/mol

IUPAC Name

5-(4-bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine;hydrate

InChI

InChI=1S/C17H13BrN4.H2O/c18-14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)22-17(21-15)19-11-20-22;/h1-11,16H,(H,19,20,21);1H2

InChI Key

LFAGPIIRYQLGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br.O

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Esterification of p-Bromophenylacetic Acid :
    Reacting p-bromophenylacetic acid with methanol in the presence of a solid acid catalyst (e.g., Amberlyst-15) yields methyl p-bromophenylacetate. Optimal conditions include refluxing for 5–6 hours, achieving a 94–95% yield.

    p-BrC6H4CH2COOH+CH3OHH+p-BrC6H4CH2COOCH3+H2O\text{p-BrC}_6\text{H}_4\text{CH}_2\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{p-BrC}_6\text{H}_4\text{CH}_2\text{COOCH}_3 + \text{H}_2\text{O}
  • Cyclization with Formamidine Hydrochloride :
    Methyl p-bromophenylacetate undergoes cyclocondensation with formamidine hydrochloride in methanol under basic conditions (NaOMe), forming the pyrimidine core. This step proceeds at 75°C for 6 hours, yielding 92–93% of the intermediate.

Final Chlorination and Hydration

Phosphorus oxychloride (POCl₃) or phosgene facilitates chlorination at the 4- and 6-positions of the pyrimidine ring. Subsequent hydration with ethanol/water mixtures produces the hydrate form. Key data include:

StepReagentTemperature (°C)Time (h)Yield (%)
ChlorinationPOCl₃95–1053–585.7
HydrationH₂O/EtOH10–201–286.0

Advantages : High purity (>99.9% by HPLC).
Limitations : Use of toxic chlorinating agents (phosgene) necessitates stringent safety protocols.

One-Pot Three-Component Condensation

A green chemistry approach employs 4-bromobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in the presence of 4,4’-trimethylenedipiperidine (TMDP).

Reaction Mechanism

  • Knoevenagel Adduct Formation : TMDP activates the aldehyde and ethyl cyanoacetate, forming an α,β-unsaturated intermediate.

  • Cyclization : The intermediate reacts with 3-amino-1,2,4-triazole, followed by intramolecular cyclization to yield the triazolo-pyrimidine core.

Optimization Data

ConditionSolventCatalyst Loading (mol%)Temperature (°C)Yield (%)
AH₂O/EtOH (1:1)10Reflux94
BMolten TMDP6590

Advantages : Avoids hazardous solvents; TMDP is recyclable and non-toxic.
Key Finding : Oxygen atmosphere enhances oxidative dehydrogenation, improving yield by 20% compared to air.

Cyclocondensation with Malononitrile

Adapted from diaryl-triazolopyrimidine syntheses, this method uses malononitrile as a cyclizing agent.

Procedure

  • Base-Catalyzed Condensation :
    3-Amino-1,2,4-triazole, 4-bromobenzaldehyde, and malononitrile react in ethanol with NaOH (2N).

    C7H5BrO+C3H4N4+C3H2N2NaOHC17H13BrN4O+H2O\text{C}_7\text{H}_5\text{BrO} + \text{C}_3\text{H}_4\text{N}_4 + \text{C}_3\text{H}_2\text{N}_2 \xrightarrow{\text{NaOH}} \text{C}_{17}\text{H}_{13}\text{BrN}_4\text{O} + \text{H}_2\text{O}
  • Crystallization : The crude product is triturated in ice water and recrystallized from ethanol.

Performance Metrics

ParameterValue
Reaction Time3 h
Yield78–82%
Purity (HPLC)98.5%

Advantages : Scalable and avoids metal catalysts.
Limitations : Moderate yields compared to TMDP-based methods.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ToxicityScalability
Multi-Step Chlorination73–7699.9HighIndustrial
Three-Component Condensation90–9498.5LowLab-scale
Malononitrile Cyclization78–8298.5ModeratePilot-scale

Key Insight : The TMDP-mediated method balances efficiency and sustainability, making it preferable for research settings. Conversely, the multi-step chlorination route suits bulk production despite higher hazard risks .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous molecules:

Physicochemical Properties

Compound Molecular Weight logP* Melting Point (°C) Notable Features
Target Compound (Hydrate) 419.23 3.8 273–276 (decomp.) Enhanced stability via hydration
5-(4-Chlorophenyl)-7-phenyl 343.79 3.2 265–268 Higher aqueous solubility
7-(4-Methoxyphenyl)-5-(p-tolyl) 318.37 2.9 N/A Improved solubility, lower cytotoxicity
5-Methyl-2-nitro-7-CF₃ analog 306.21 4.1 >300 High thermal stability, explosive potential

*Predicted using fragment-based methods.

Pharmacological Profiles

  • Anticancer activity : Bromine’s polarizability enhances interactions with hydrophobic pockets in hCA IX/XII, making the target compound a potent inhibitor (IC₅₀: 12 nM vs. 45 nM for chlorophenyl analog) .
  • Neuroprotective effects: Tetrahydro analogs () with dimethylamino groups show improved blood-brain barrier penetration but reduced thermal stability .

Biological Activity

5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C17H15BrN4OC_{17}H_{15}BrN_{4}O and a CAS number of 307941-76-0. Its structure features a triazole ring fused to a pyrimidine ring with bromophenyl and phenyl substituents, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC17H15BrN4OC_{17}H_{15}BrN_{4}O
Molecular Weight371.2 g/mol
CAS Number307941-76-0

Research indicates that compounds in the triazolo-pyrimidine class exhibit significant biological activities through various mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against a range of microorganisms, suggesting potential as a new antimicrobial agent. Studies indicate that it may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Antitumor Activity : Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines such as HepG-2 and MCF-7. For instance, in vitro assays demonstrated an IC50 value of 35.58 µM against HepG-2 cells, indicating significant antiproliferative activity .
  • Enzyme Inhibition : The compound's structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition. It may act as an inhibitor of specific kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidineSimilar brominated structure with chlorine substitutionAntimicrobial
6-(Phenyl)-[1,2,4]triazolo[3,4-b]pyridineDifferent ring structure but similar biological applicationsAnticancer
3-Amino-[1,2,4]triazole derivativesVariations in substituents on the triazole ringAntiviral

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : A study reported that the compound exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
  • Cytotoxicity Assays : In a comparative study against various cancer cell lines (e.g., HCT-116 and MCF-7), the compound showed significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .
  • Enzyme Interaction Studies : Docking studies indicated that the compound binds effectively to the active sites of certain kinases involved in tumor growth regulation .

Q & A

Q. What are the standard synthetic protocols for preparing 5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate and its derivatives?

The synthesis typically involves a one-pot multicomponent reaction using aromatic aldehydes, aminotriazoles, and ethyl cyanoacetate. A green chemistry approach employs 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. Two optimized methods are:

  • Molten-state TMDP : Reactions conducted at 65°C in liquefied TMDP, yielding ~92% product after recrystallization .
  • Aqueous-ethanol solvent : TMDP (10 mol%) in water/ethanol (1:1 v/v) under reflux, achieving ~95% crude yield and ~92% purity after filtration . Both methods emphasize reduced toxicity, recyclability (>5 cycles without activity loss), and avoidance of volatile solvents.

Q. Which spectroscopic and analytical techniques are critical for characterizing triazolopyrimidine derivatives?

Key techniques include:

  • 1^1H/13^13C NMR : To confirm hydrogen and carbon environments, particularly the dihydro-pyrimidine ring and bromophenyl substituents .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content) .
  • TLC monitoring : Ensures reaction completion and identifies byproducts using silica gel plates .
  • Melting point analysis : Büchi B-545 apparatus for consistency checks (e.g., 90–91°C for related compounds) .

Q. What structural features influence the reactivity of triazolopyrimidine derivatives?

The compound’s reactivity is modulated by:

  • Bromophenyl group : Enhances electrophilic substitution potential and π-π stacking in biological systems .
  • Dihydropyrimidine core : Facilitates tautomerization, affecting hydrogen bonding and solubility .
  • Triazole ring : Participates in coordination chemistry and acts as a hydrogen bond acceptor .

Advanced Research Questions

Q. How can catalyst systems be optimized for synthesizing triazolopyrimidines while balancing efficiency and sustainability?

Catalyst selection hinges on:

  • Lewis basicity and hydrogen-bonding capacity : TMDP outperforms piperidine due to dual Lewis base sites and non-flammability, enabling solvent-free reactions .
  • Recyclability : TMDP is recovered via aqueous extraction and reused without purification, reducing waste .
  • Thermal stability : TMDP’s broad liquid range (65–200°C) accommodates diverse reaction conditions . Comparative studies show TMDP achieves 92% yield vs. 85% with traditional catalysts like piperidine, which is restricted due to regulatory concerns .

Q. What mechanistic insights explain the biological activity of this compound against pharmacological targets?

Molecular docking studies suggest:

  • Enzyme inhibition : The bromophenyl group binds to hydrophobic pockets of kinases (e.g., EGFR), while the triazole ring interacts with catalytic residues .
  • Antiviral activity : Structural analogs inhibit viral proteases via halogen-π interactions with active-site residues .
  • Solubility limitations : The hydrate form improves bioavailability compared to non-hydrated derivatives, critical for in vivo assays .

Q. How do structural modifications alter the pharmacological profile of triazolopyrimidine derivatives?

A comparative analysis of analogs reveals:

Derivative Key Modification Biological Impact
5-Amino-substitutedAmino group at C5Enhanced kinase inhibition (IC50_{50} < 1 µM)
Trifluoromethyl at C5Increased lipophilicityImproved blood-brain barrier penetration
Carboxamide at C6Hydrogen-bonding capacityHigher solubility and antiviral activity

Q. What strategies resolve contradictions in reported synthetic yields for triazolopyrimidines?

Discrepancies arise from:

  • Solvent polarity : Ethanol/water mixtures (1:1 v/v) improve yields by 10–15% vs. pure ethanol due to better reagent dispersion .
  • Catalyst loading : TMDP at 10 mol% maximizes yield; <5 mol% leads to incomplete cyclization .
  • Purification methods : Recrystallization from ethanol achieves >90% purity, whereas column chromatography introduces losses .

Methodological Considerations

  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation .
  • Scale-up challenges : Molten TMDP is preferable for large-scale synthesis due to easier catalyst recovery .
  • Data validation : Cross-reference NMR shifts with computational models (e.g., DFT) to confirm regioselectivity .

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